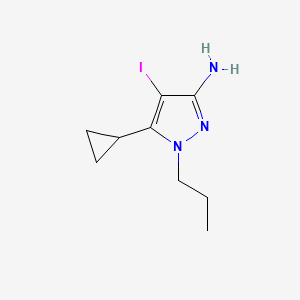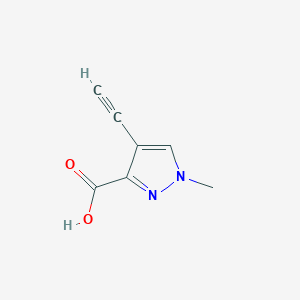![molecular formula C9H13N B3047246 1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole CAS No. 13618-92-3](/img/structure/B3047246.png)
1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole
説明
1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole is a chemical compound with the molecular formula C9H13N . It is a derivative of pyrrole, a heterocyclic aromatic organic compound. There are various derivatives of this compound such as Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate and Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate .
Molecular Structure Analysis
The InChI code for Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate, a derivative of 1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole, is 1S/C11H15NO2/c1-14-11(13)10-7-8-5-3-2-4-6-9(8)12-10/h7,12H,2-6H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate, a derivative of 1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole, has a molecular weight of 193.25 . It has a boiling point of 376.1±42.0C at 760 mmHg . The compound is a solid at room temperature .科学的研究の応用
Synthesis and Chemical Properties
- The synthesis of cyclohepta[b]pyrrole derivatives involves reactions like enamine alkylation, condensation, and hydride abstraction. These derivatives have distinct chemical and spectral properties, making them valuable in chemical research for studying molecular structures and reactions (Iino & Nitta, 1994).
Novel Molecules and Systems
- Cyclohepta[b]pyrrole compounds have been used to create novel molecules like the 20π antiaromatic system and benzimidazoles. These compounds showcase unique reactivities and properties, contributing to the development of new chemical systems (Abe, Ishikawa, Hayashi, & Miura, 1990).
Aromaticity and Oxidation Properties
- The aromatic nature and oxidation properties of certain cyclohepta[b]pyrrole derivatives have been investigated. These compounds exhibit interesting electrochemical behaviors and can function as oxidizing agents in certain conditions, offering insights into electron transfer and oxidation reactions (Mitsumoto & Nitta, 2004).
Gold-Catalyzed Cascade Reactions
- Gold-catalyzed cascade reactions using cyclohepta[b]pyrroles lead to the construction of complex molecular structures like dihydrocyclohepta[b]pyrroles. These reactions demonstrate the potential of gold catalysts in organic synthesis and the formation of intricate heterocyclic compounds (Hamada, Yoshida, Oishi, & Ohno, 2017).
Synthesis of Tricyclic and Tetracyclic Tropone Derivatives
- Cyclohepta[b]pyrrole derivatives are used in synthesizing tricyclic and tetracyclic tropone derivatives. These studies contribute to understanding the structural and reactivity aspects of these complex ring systems (Sato & Sunagawa, 1967).
Photochemical Applications
- Certain cyclohepta[b]pyrrole derivatives exhibit potent photo-antiproliferative activity, making them potential candidates for photodynamic therapy in cancer treatment. These compounds can be activated by specific wavelengths of light to exert cytotoxic effects (Spanò et al., 2017).
Pharmaceutical Research
- Derivatives of cyclohepta[b]pyrrole, like 6,7-dihydro-5H-cyclopenta[b] pyridine, find applications in pharmaceutical research, particularly in developing drugs with antimicrobial properties. These compounds are also used in synthesizing plant protection agents and synthetic resins (Fu Chun, 2007).
Explosives Detection
- Pyrrole derivatives are used in developing sensors for explosives detection, leveraging their optoelectronic properties. These compounds' sensitivity to nitroaromatic explosives makes them valuable in security and environmental monitoring (Chen, Jin, Wang, & Lu, 2011).
Safety and Hazards
Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-4-8-6-7-10-9(8)5-3-1/h6-7,10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWWJFXURJCADQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30490677 | |
| Record name | 1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13618-92-3 | |
| Record name | 1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13618-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



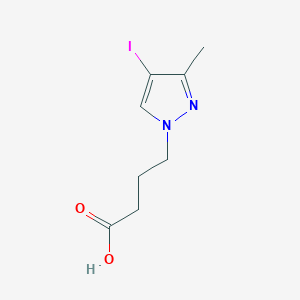
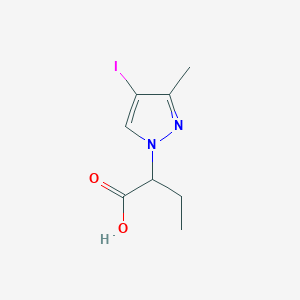
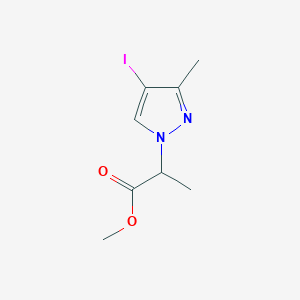
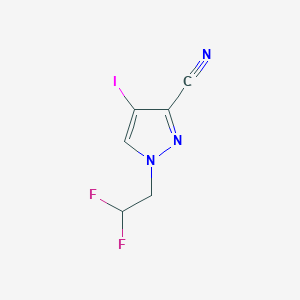
![[4-iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B3047173.png)
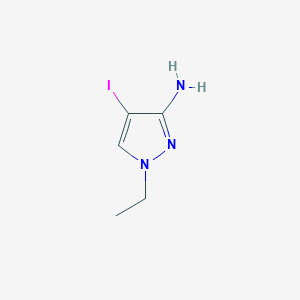


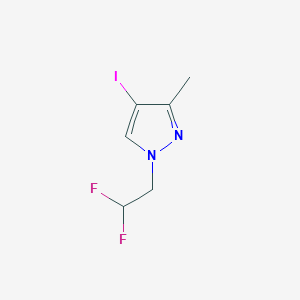
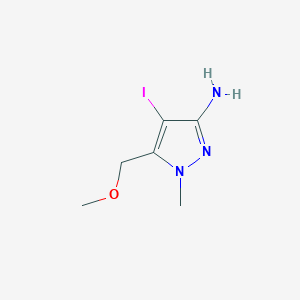
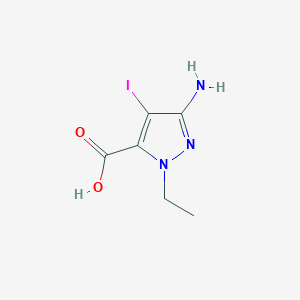
![ethyl 4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B3047184.png)
